molecular formula C9H9N3O3S B2749083 N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide CAS No. 14184-95-3

N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide

Cat. No.: B2749083
CAS No.: 14184-95-3
M. Wt: 239.25
InChI Key: FSSMGQFWIWWKOG-UHFFFAOYSA-N
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Description

N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide is an organic compound characterized by the presence of a nitrophenyl group, an amino group, a carbonothioyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide typically involves the reaction of 3-nitroaniline with carbon disulfide and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-nitroaniline is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 3-nitrophenyl isothiocyanate.

    Step 2: The intermediate is then reacted with acetic anhydride to yield this compound.

The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction parameters are carefully monitored and controlled to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonothioyl group can be reduced to a thiol group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the thiol derivative.

    Substitution: The major products are the substituted acetamide derivatives.

Scientific Research Applications

N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group plays a crucial role in the binding process, while the carbonothioyl and acetamide groups contribute to the overall stability of the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)acetamide
  • N-(4-nitrophenyl)acetamide
  • N-(2-nitrophenyl)acetamide

Uniqueness

N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide is unique due to the presence of the carbonothioyl group, which imparts distinct chemical properties and reactivity compared to other nitrophenyl acetamide derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-6(13)10-9(16)11-7-3-2-4-8(5-7)12(14)15/h2-5H,1H3,(H2,10,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSMGQFWIWWKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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